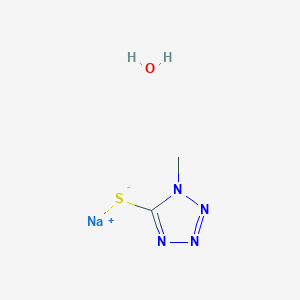
sodium 1-methyl-1H-tetrazole-5-thiolate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate is a chemical compound with the molecular formula C2H3N4NaS·xH2O. It is a sodium salt derivative of 1-methyl-1H-tetrazole-5-thiol. This compound is known for its unique structural properties, which include a five-membered ring containing four nitrogen atoms and one sulfur atom. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-tetrazole-5-thiolate hydrate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
1-methyl-1H-tetrazole-5-thiol+NaOH→sodium 1-methyl-1H-tetrazole-5-thiolate+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonates.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of sodium 1-methyl-1H-tetrazole-5-thiolate hydrate involves its ability to act as a nucleophile due to the presence of the thiolate group. This allows it to participate in various chemical reactions, forming stable complexes with metals and other electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or coordination with metal ions in industrial processes.
Comparación Con Compuestos Similares
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate can be compared with other similar compounds, such as:
1-methyl-1H-tetrazole-5-thiol: The parent compound, which lacks the sodium ion.
Sodium 1H-tetrazole-5-thiolate: A similar compound without the methyl group.
1-methyl-1H-tetrazole-5-sulfonate: An oxidized derivative.
Uniqueness: The presence of both the sodium ion and the methyl group in this compound provides unique reactivity and stability, making it particularly useful in specific chemical and industrial applications.
Propiedades
IUPAC Name |
sodium;1-methyltetrazole-5-thiolate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.Na.H2O/c1-6-2(7)3-4-5-6;;/h1H3,(H,3,5,7);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKRDLZSZDGDF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)[S-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N4NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
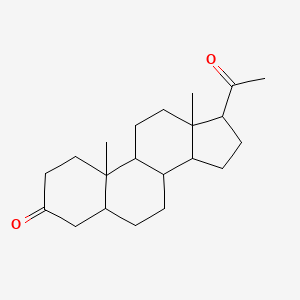
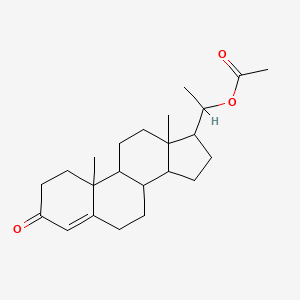
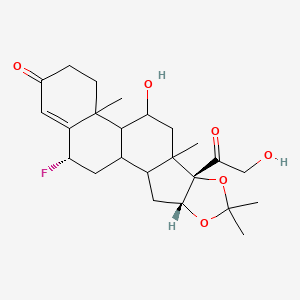
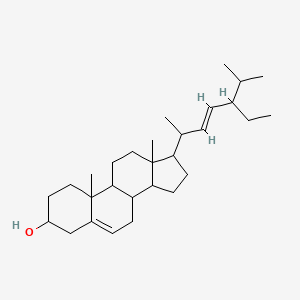
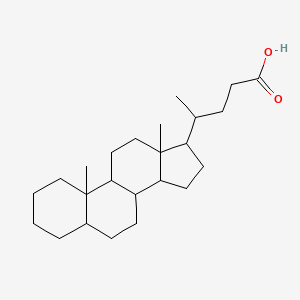
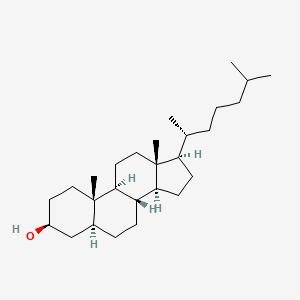



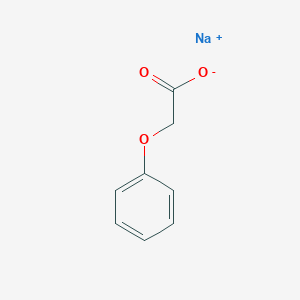
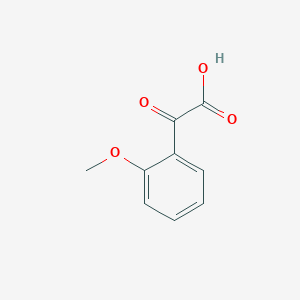
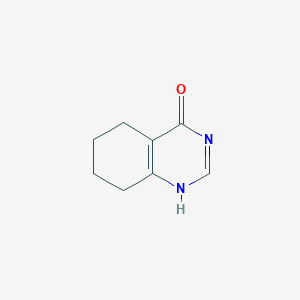
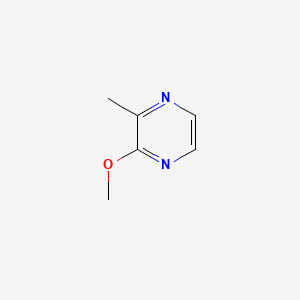
![(1R,3R,5S,8S,9S,12R,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9S,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B7797318.png)
